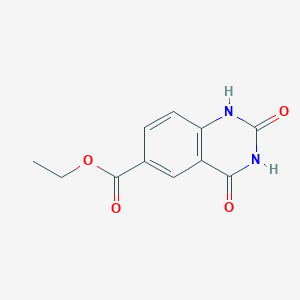![molecular formula C17H21N5O4S2 B3221707 (E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207062-11-0](/img/structure/B3221707.png)
(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, includes a thiazole ring and a pyrazole ring. These rings are part of larger systems that include a sulfamoyl group and an ethoxyethyl group. The presence of these groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could potentially make the compound more polar, while the presence of the thiazole and pyrazole rings could potentially make the compound more aromatic .Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Background: Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role as a negative regulator of insulin and leptin signaling. It is an attractive target for antidiabetic drug discovery.
Application: The compound has been investigated as a PTP1B inhibitor. By inhibiting PTP1B, it can enhance insulin and leptin signaling, potentially improving glycemic control in Type II diabetes. Notably, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) emerged as a potent PTP1B inhibitor with an IC50 value of 11.17 μM . Additionally, it demonstrated anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats.
Molecular Docking Studies
Application: Researchers have employed molecular docking studies to understand the binding mode of the most potent analog (4f) to the active site of PTP1B. These studies revealed that the compound binds at both the catalytic and second aryl binding sites of PTP1B, providing insights into its mechanism of action .
Antidiabetic Potential
Application: Given its promising in vitro inhibitory potency and in vivo antihyperglycemic efficacy, compound 4f serves as a valuable lead molecule for developing acetamidobenzoic acid-based PTP1B inhibitors with antidiabetic potential .
Pharmacokinetic and Toxicological Studies
Application: Further investigations are necessary to assess the compound’s pharmacokinetics, bioavailability, and potential toxicity. Understanding its ADME (absorption, distribution, metabolism, and excretion) properties will guide its development as a drug candidate.
Future Directions
properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S2/c1-4-26-8-7-22-13-6-5-12(28(18,24)25)9-14(13)27-17(22)20-16(23)15-11(2)10-19-21(15)3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,18,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARYAYPIXNZXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




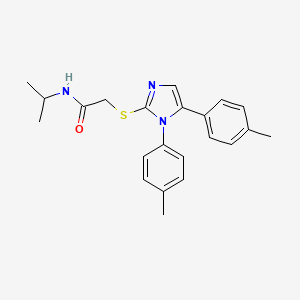
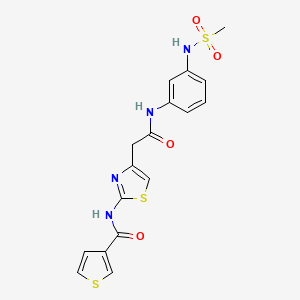
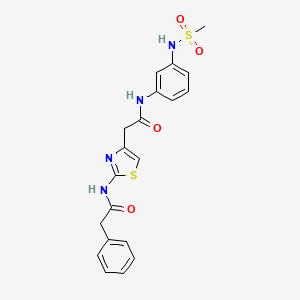
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221644.png)
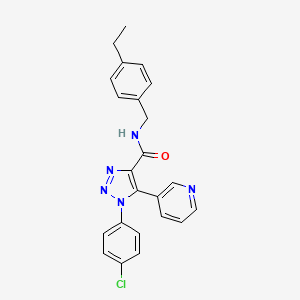
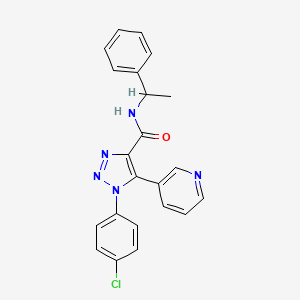
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylphenyl)urea](/img/structure/B3221671.png)
![5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B3221672.png)

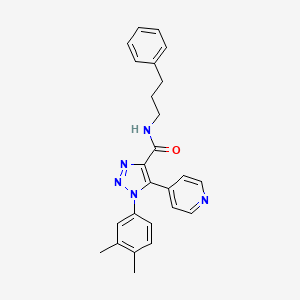

![7-(4-bromophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3221699.png)
